1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a thiadiazole ring, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the condensation of 3-(3,4-dimethylphenyl)-2-oxocyclopentanecarboxamide with oxalyl chloride, followed by the reaction with ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate and trimethylsilyl isothiocyanate . The resulting intermediate undergoes further reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential drug candidate.
Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(3,4-dimethylphenyl)ethanone
- 1-(3,4-dimethylphenyl)-5-ethoxy-3-methyl-1H-pyrazole
- 4-benzyl-5,5-dimethyl-2-oxazolidinone
Uniqueness
1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, a thiadiazole ring, and a dimethylphenyl group
Properties
Molecular Formula |
C18H22N4O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O3S/c1-4-25-10-15-20-21-18(26-15)19-17(24)13-8-16(23)22(9-13)14-6-5-11(2)12(3)7-14/h5-7,13H,4,8-10H2,1-3H3,(H,19,21,24) |
InChI Key |
GHUVMMXOSASAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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